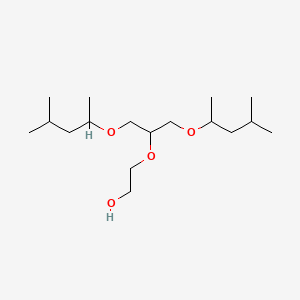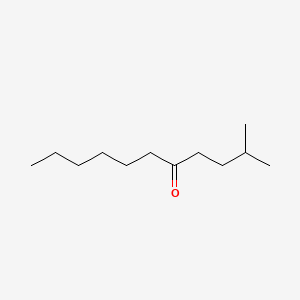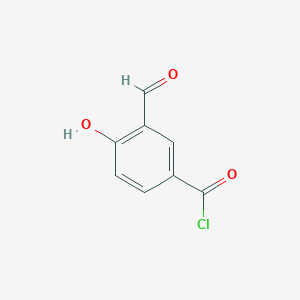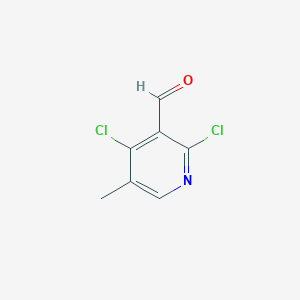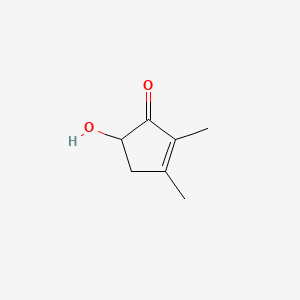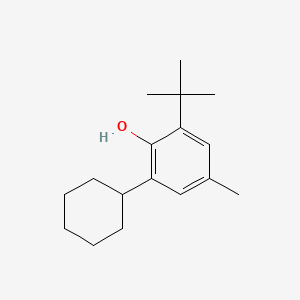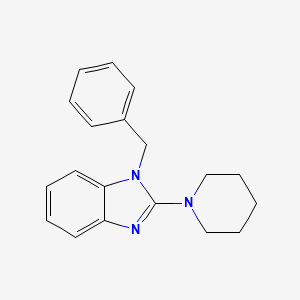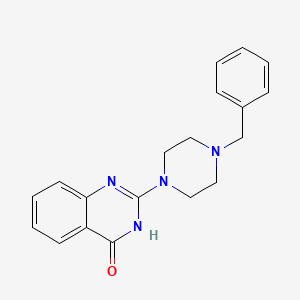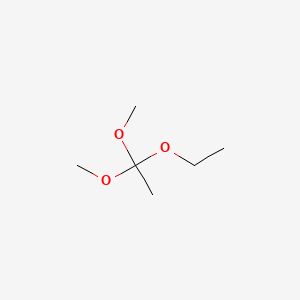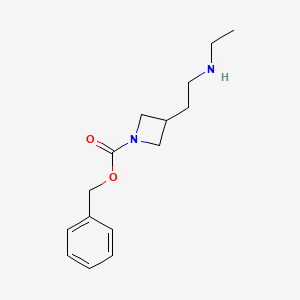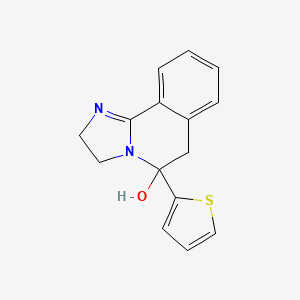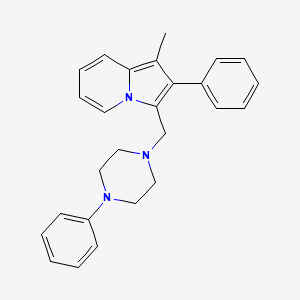
1-(Furan-2-yl)-2-(imidazolidin-2-ylidene)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(2-furanyl)-2-(2-imidazolidinylidene)- is a complex organic compound that features a furan ring and an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-furanyl)-2-(2-imidazolidinylidene)- typically involves the formation of the furan and imidazolidine rings followed by their coupling. Common synthetic routes may include:
Cyclization reactions: to form the furan ring.
Condensation reactions: to form the imidazolidine ring.
Coupling reactions: to link the two rings together.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include:
Catalysis: to increase reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2-furanyl)-2-(2-imidazolidinylidene)- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The imidazolidine ring can be reduced under certain conditions.
Substitution: Both rings can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate for oxidation reactions.
Reducing agents: like lithium aluminum hydride for reduction reactions.
Nucleophiles: for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the imidazolidine ring could produce imidazolidines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for Ethanone, 1-(2-furanyl)-2-(2-imidazolidinylidene)- would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The furan and imidazolidine rings could play a role in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds with a furan ring.
Imidazolidine derivatives: Compounds with an imidazolidine ring.
Uniqueness
Ethanone, 1-(2-furanyl)-2-(2-imidazolidinylidene)- is unique due to the combination of the furan and imidazolidine rings, which may confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-imidazolidin-2-ylideneethanone |
InChI |
InChI=1S/C9H10N2O2/c12-7(8-2-1-5-13-8)6-9-10-3-4-11-9/h1-2,5-6,10-11H,3-4H2 |
InChI Key |
AIHUXCYYZPNKQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=CC(=O)C2=CC=CO2)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13946447.png)
